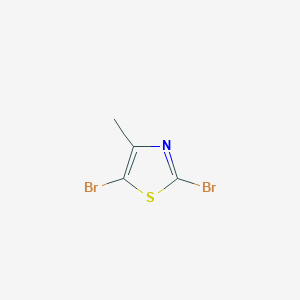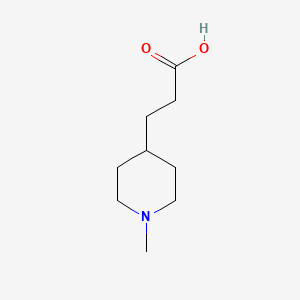![molecular formula C10H12IN5 B1322277 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330794-31-5](/img/structure/B1322277.png)
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C10H12IN5. This compound is notable for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopentyl group and an iodine atom. It is used in various scientific research applications due to its potential biological activities.
Analyse Biochimique
Biochemical Properties
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This binding leads to the inhibition of CDK2 activity, resulting in the accumulation of unphosphorylated target proteins and subsequent cell cycle arrest . Additionally, this compound can inhibit other kinases involved in cell signaling pathways, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has been shown to maintain its stability and potency under controlled conditions . In in vitro studies, prolonged exposure to this compound resulted in sustained inhibition of CDK2 activity and continuous cell cycle arrest . In in vivo studies, the compound demonstrated long-term effects on tumor growth, with significant reductions in tumor size observed over extended treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative deiodination and cyclopentyl ring hydroxylation, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cyclopentyl iodide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under an inert atmosphere . The reaction is typically carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as improved reaction efficiency, cost-effectiveness, and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-cyclopentyl-3-azido-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Applications De Recherche Scientifique
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can interfere with signal transduction pathways that regulate cell growth and proliferation. This makes it a promising candidate for cancer research and other therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the cyclopentyl group but shares the pyrazolo[3,4-d]pyrimidine core and iodine substitution.
1-cyclopentyl-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the cyclopentyl group and the iodine atom, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a kinase inhibitor and its utility in various chemical reactions.
Propriétés
IUPAC Name |
1-cyclopentyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5/c11-8-7-9(12)13-5-14-10(7)16(15-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKEMBOLNWAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625081 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-31-5 | |
| Record name | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
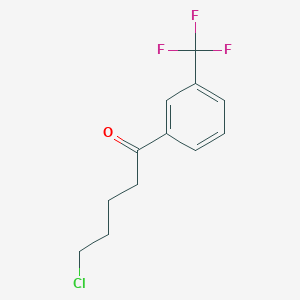
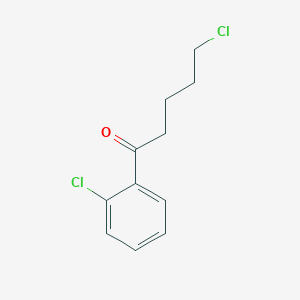


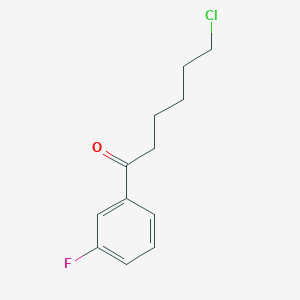
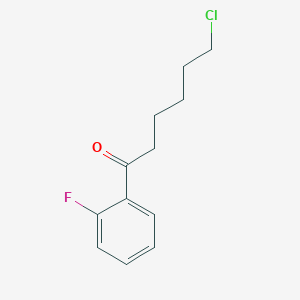


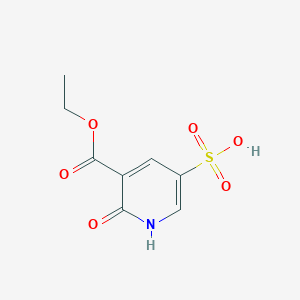
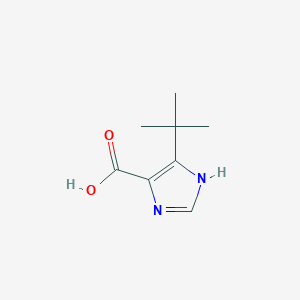

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
